2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
Beschreibung
2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its benzoyloxy and phenyl benzoate groups, which contribute to its reactivity and functionality.
Eigenschaften
Molekularformel |
C30H23BrN2O7 |
|---|---|
Molekulargewicht |
603.4 g/mol |
IUPAC-Name |
[2-benzoyloxy-4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H23BrN2O7/c1-37-23-13-15-25(24(31)17-23)38-19-28(34)33-32-18-20-12-14-26(39-29(35)21-8-4-2-5-9-21)27(16-20)40-30(36)22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,33,34)/b32-18+ |
InChI-Schlüssel |
JCRFPAVCSGCGEQ-KCSSXMTESA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Br |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzoyloxy and phenyl benzoate precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, methoxyphenoxy compounds, and acetamido derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-(Benzoyloxy)-5-[(E)-{[2-(2-Brom-4-methoxyphenoxy)acetamido]imino}methyl]phenylbenzoat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet und dient als Vorläufer in verschiedenen organischen Synthesen.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, entzündungshemmende oder krebshemmende Eigenschaften. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielen, um ihren Wirkmechanismus zu verstehen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich der Medikamentenentwicklung und -formulierung. Ihre einzigartige Struktur kann Vorteile in Bezug auf Bioverfügbarkeit und Wirksamkeit bieten.
Industrie: In industriellen Anwendungen wird die Verbindung bei der Entwicklung von Spezialchemikalien, Polymeren und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(Benzoyloxy)-5-[(E)-{[2-(2-Brom-4-methoxyphenoxy)acetamido]imino}methyl]phenylbenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wissenschaftliche Forschungsanwendungen
2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation. Its unique structure may offer advantages in terms of bioavailability and efficacy.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Benzoyloxy)-4-[(E)-{[2-(2-Brom-4-methoxyphenoxy)acetamido]imino}methyl]phenylbenzoat
- 2-(Benzoyloxy)-3-[(E)-{[2-(2-Brom-4-methoxyphenoxy)acetamido]imino}methyl]phenylbenzoat
- 2-(Benzoyloxy)-6-[(E)-{[2-(2-Brom-4-methoxyphenoxy)acetamido]imino}methyl]phenylbenzoat
Einzigartigkeit
Was 2-(Benzoyloxy)-5-[(E)-{[2-(2-Brom-4-methoxyphenoxy)acetamido]imino}methyl]phenylbenzoat von ähnlichen Verbindungen unterscheidet, ist sein spezifisches Substitutionsschema und das Vorhandensein von sowohl Benzoyloxy- als auch Phenylbenzoatgruppen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
